

Toxicological Profile of 4-Methyl-1H-benzotriazole: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-1H-benzotriazole

Cat. No.: B028906

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for **4-Methyl-1H-benzotriazole**. It is important to note that a significant portion of the available data pertains to "Tolyltriazole," a commercial mixture of **4-Methyl-1H-benzotriazole** and 5-Methyl-1H-benzotriazole, or the parent compound, 1H-Benzotriazole. Data specific to the 4-methyl isomer is limited, and therefore, a read-across approach has been utilized where necessary and is explicitly stated. This guide is intended for informational purposes and should not be used as a substitute for a formal risk assessment.

Executive Summary

4-Methyl-1H-benzotriazole, a heterocyclic organic compound, is primarily used as a corrosion inhibitor in various industrial applications. This technical guide provides a detailed examination of its toxicological profile, drawing from available studies on the substance, its isomeric mixture (Tolyltriazole), and its parent compound (1H-Benzotriazole). The acute toxicity of Tolyltriazole is categorized as harmful if swallowed or inhaled. While specific data for skin and eye irritation for the 4-methyl isomer is scarce, the isomeric mixture is considered an eye irritant. The sensitization potential is suggested to be low based on data from the parent compound. Genotoxicity and carcinogenicity data for **4-Methyl-1H-benzotriazole** are not available; however, the isomeric mixture is not considered genotoxic. The parent compound has shown some suggestive, but not conclusive, evidence of carcinogenicity. Reproductive and developmental toxicity data for the specific isomer are lacking, but the isomeric mixture is

suspected of damaging the unborn child. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows and potential toxicological pathways.

Physicochemical Properties

Property	Value	Reference
Chemical Name	4-Methyl-1H-benzotriazole	
Synonyms	4-Methylbenzotriazole, 4-Tolyltriazole	[1]
CAS Number	29878-31-7	[1]
Molecular Formula	C ₇ H ₇ N ₃	[1]
Molecular Weight	133.15 g/mol	[1]
Melting Point	139-143 °C	[1]
Boiling Point	289.3 °C at 760 mmHg	[1]
Flash Point	137.4 °C	[2]
Water Solubility	Insoluble	[3]

Toxicological Data

Acute Toxicity

The acute toxicity of **4-Methyl-1H-benzotriazole** is primarily characterized by data from studies on Tolyltriazole (a mixture of 4- and 5-methyl isomers).

Endpoint	Species	Route	Value	Classification	Reference
LD ₅₀	Rat	Oral	720 mg/kg	Harmful if swallowed (Category 4)	[4]
LD ₅₀	Rabbit	Dermal	>2000 mg/kg	Not classified	[4]
LC ₅₀	-	Inhalation	-	Harmful if inhaled (Category 4)	[5]

Irritation and Sensitization

Specific quantitative data for skin and eye irritation of **4-Methyl-1H-benzotriazole** from studies following OECD guidelines are limited. However, available information suggests the following:

Endpoint	Species	Result	Classification	Reference
Skin Irritation	Rabbit	Not irritating	Not classified	[6]
Eye Irritation	Rabbit	Irritant	Causes serious eye irritation (Category 2)	[5]
Skin Sensitization	-	-	Not classified (based on data for 1H-Benzotriazole)	[7]

Genotoxicity

No specific genotoxicity studies were found for **4-Methyl-1H-benzotriazole**. However, data on the isomeric mixture, Tolyltriazole, from a REACH registration dossier indicates no genotoxic potential.[8]

Assay	System	Result	Reference
Ames Test	S. typhimurium	Negative (for Tolyltriazole)	[8]
In vivo Micronucleus Test	Mouse	Negative (for Tolyltriazole)	[8]

Carcinogenicity

There are no carcinogenicity studies available for **4-Methyl-1H-benzotriazole**. A bioassay of the parent compound, 1H-Benzotriazole, in rats and mice showed a possible, but not convincing, carcinogenic effect.[9]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for **4-Methyl-1H-benzotriazole** are not available. The ECHA registration dossier for Tolyltriazole classifies it as "Suspected of damaging the unborn child (if swallowed)".[4] A study on the parent compound, 1H-Benzotriazole, established a No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity.

Endpoint	Species	Value	Study Type	Reference
Reproductive Toxicity NOAEL	Rat	200 mg/kg bw/day (for 1H-Benzotriazole)	OECD 421 Screening Test	[8]
Developmental Toxicity	-	-	Suspected of damaging the unborn child (for Tolyltriazole)	[4]

Ecotoxicity

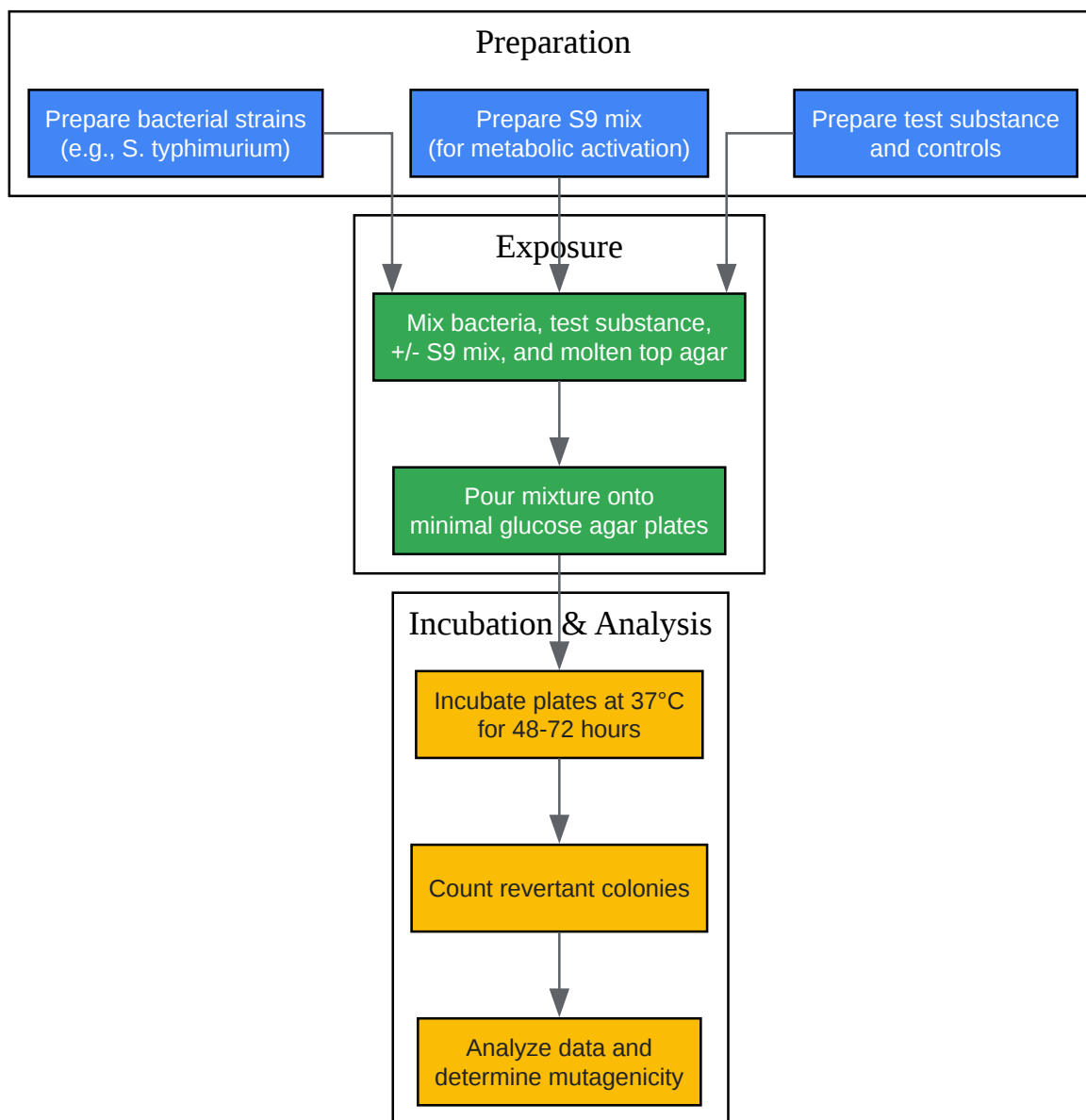
Ecotoxicity data is available for methylbenzotriazole isomers or mixtures.

Endpoint	Species	Value	Reference
Toxicity to fish (LC ₅₀ , 96h)	-	55 mg/L (for Tolyltriazole)	[4]
Toxicity to daphnia (EC ₅₀ , 48h)	Daphnia magna	8.58 mg/L (for Tolyltriazole)	[4]
Toxicity to algae (ErC ₅₀ , 72h)	Algae	75 mg/L (for Tolyltriazole)	[4]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.

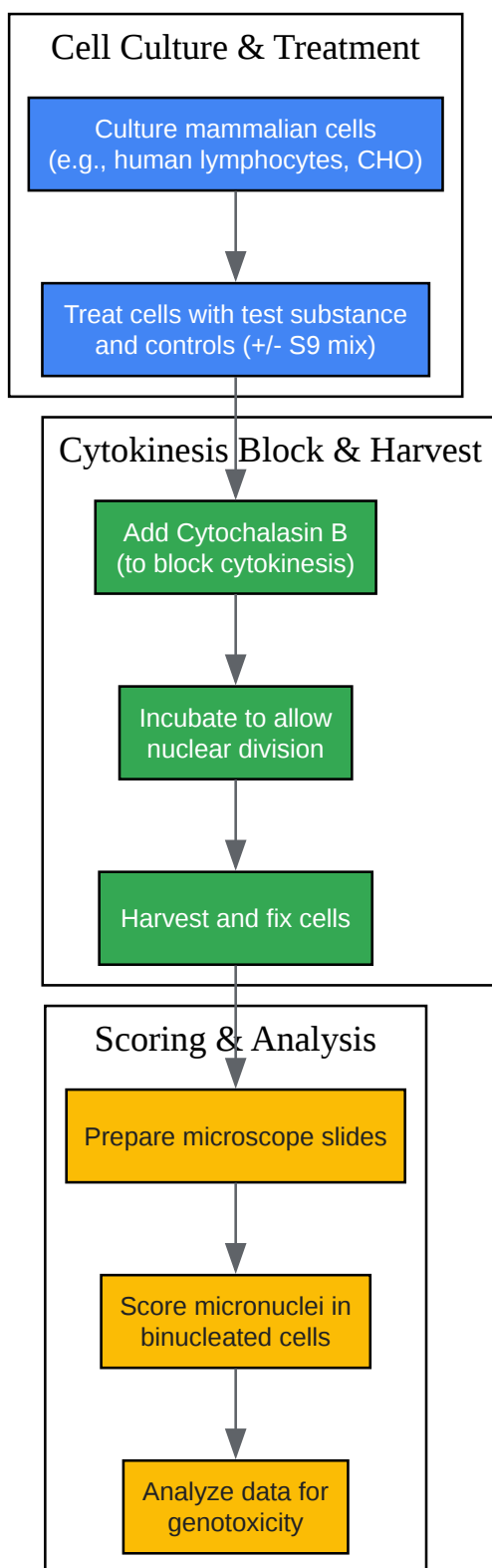


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Ames Test Experimental Workflow

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

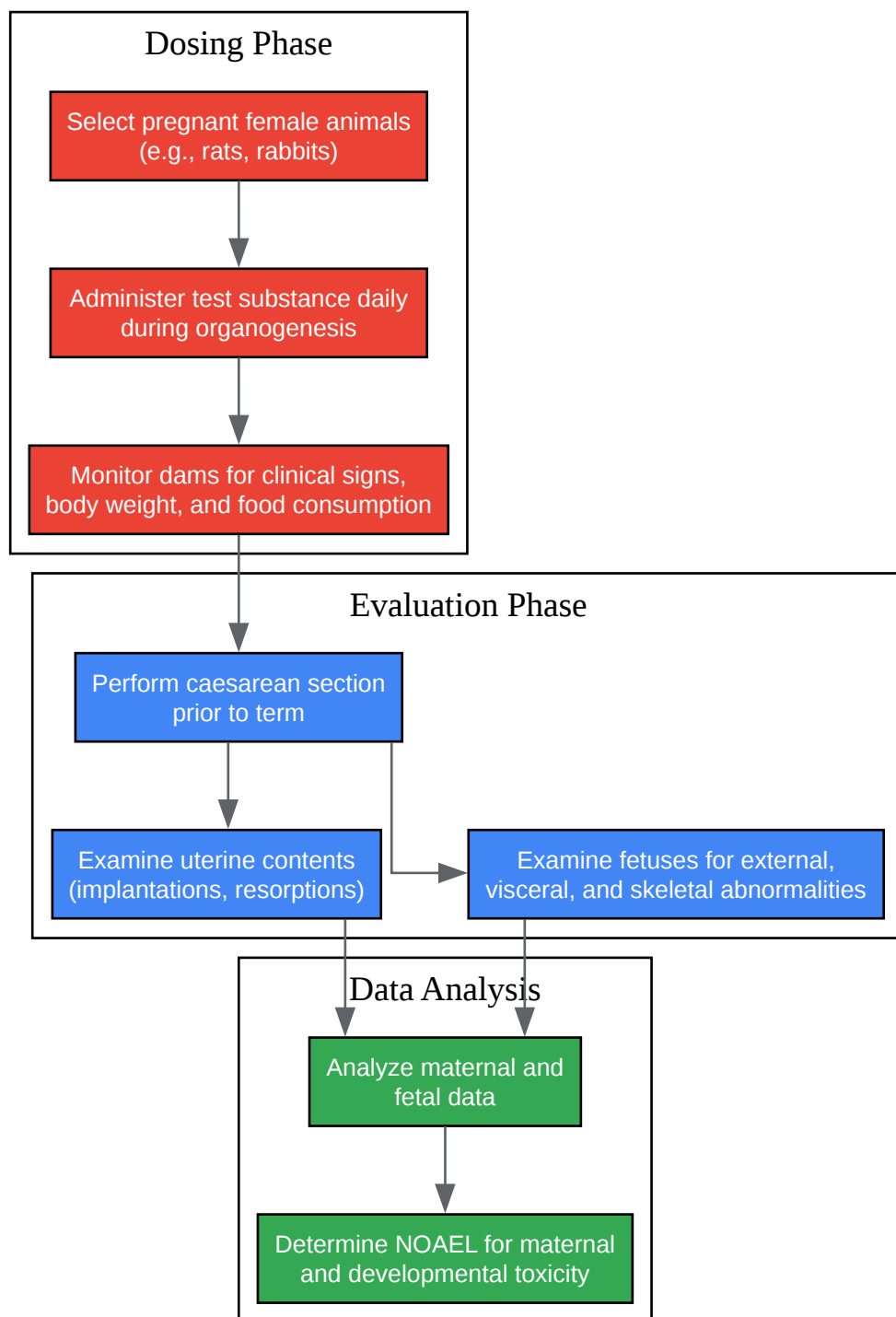


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In Vitro Micronucleus Assay Workflow

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to provide information on the effects of a substance on the pregnant female and the development of the embryo and fetus.

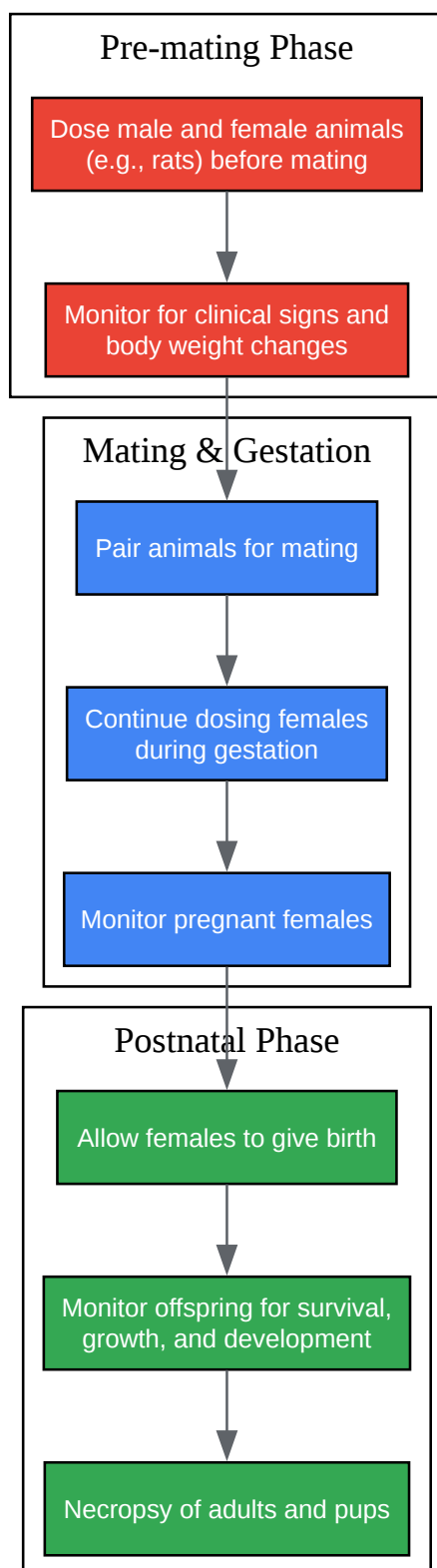


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OECD 414 Study Workflow

Reproduction/Developmental Toxicity Screening Test (OECD 421)

This screening test provides information on the potential effects of a substance on reproductive performance and the development of offspring.



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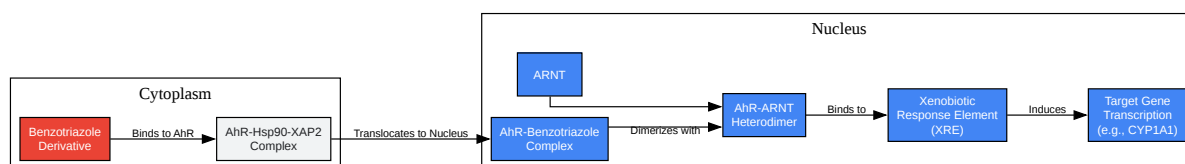
OECD 421 Study Workflow

Potential Toxicological Signaling Pathways

While specific mechanistic data for **4-Methyl-1H-benzotriazole** is limited, studies on related benzotriazoles suggest the involvement of the following pathways:

Aryl Hydrocarbon Receptor (AhR) Pathway

Some benzotriazole derivatives have been shown to act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in the metabolism of xenobiotics. Activation of this pathway can lead to the induction of cytochrome P450 enzymes and other downstream effects.

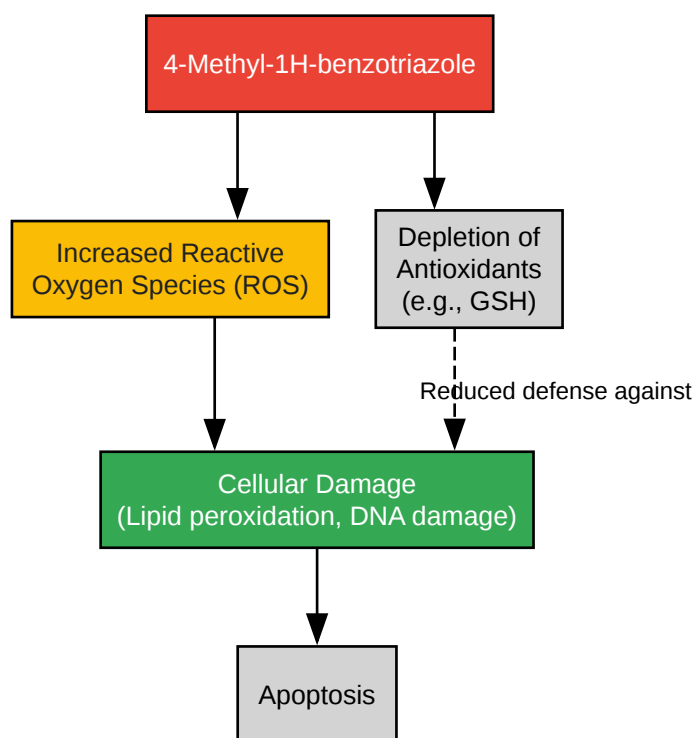


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Potential AhR Pathway Activation

Oxidative Stress Pathway

Exposure to some benzotriazoles has been associated with the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. This can lead to cellular damage.



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